
2-Chloromuconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloromuconic acid is a monochloromuconic acid.
Applications De Recherche Scientifique
Microbial Degradation and Environmental Impact
- 2-Chloromuconic acid plays a significant role in the microbial degradation of chlorinated aromatic compounds, such as 2,4-Dichlorophenoxyacetic Acid (‘2,4-D’). Microorganisms like Aspergillus niger van Tiegh and Corynebacterium have been observed to metabolize these compounds, with 2-chloromuconic acid being a key intermediate product (Faulkner & Woodcock, 1964).
Water Treatment and Pollution Control
- In the context of wastewater treatment, 2-chloromuconic acid is used as a model compound to study the efficiency of advanced oxidation processes coupled with biodegradation. These processes are crucial for treating wastewaters containing biologically recalcitrant and inhibitory organics, including chlorinated aromatic compounds (Marsolek & Rittmann, 2016).
Biochemical Research and Industrial Applications
- 2-Chloromuconic acid has been studied for its potential use in enzymatic production of various chemicals. For instance, research on the biocatalytic hydrolysis of chlorinated nicotinamides by amidases offers insight into its application in the industrial production of important building blocks for agrochemicals and pharmaceuticals (Zheng et al., 2018).
Electrochemical Studies
- Electrochemical studies, such as the investigation of the reduction mechanism of chlorinated organic acids on mercury electrodes, are essential for understanding the behavior of these compounds under various environmental conditions. This knowledge is crucial for applications in fields like environmental monitoring and pollution control (Montoya & Mellado, 2008).
Biotransformation and Microbial Studies
- The biotransformation of chlorinated pyridines into chloronicotinic acids by microorganisms, such as Rhodococcus erythropolis, is another area of interest. This process is important for the development of environmentally friendly methods for producing key precursors in pesticide and medicine synthesis (Jin et al., 2011).
Propriétés
Numéro CAS |
28823-37-2 |
|---|---|
Formule moléculaire |
C6H5ClO4 |
Poids moléculaire |
176.55 g/mol |
Nom IUPAC |
(2Z,4E)-2-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1+,4-2- |
Clé InChI |
OZNNVVBQWHRHHH-TZFCGSKZSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C=C(\C(=O)O)/Cl |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
SMILES canonique |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Autres numéros CAS |
52050-02-9 |
Synonymes |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



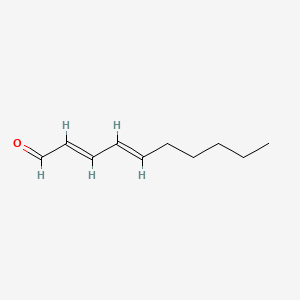

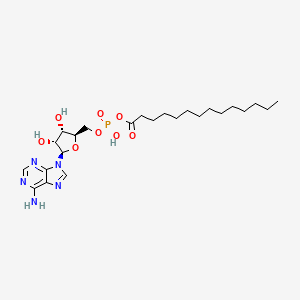
![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)
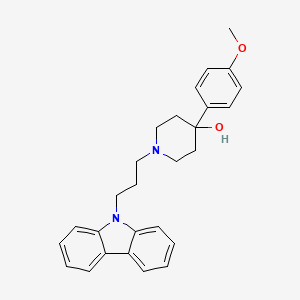

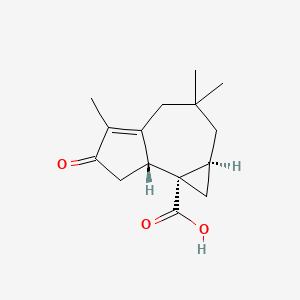
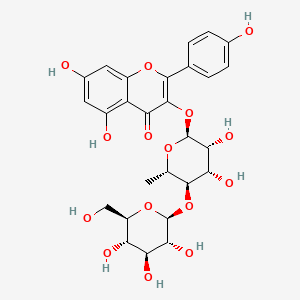

![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)
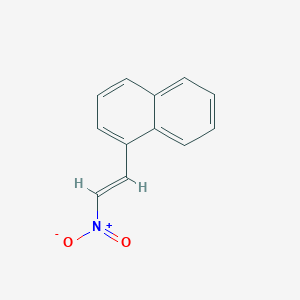

![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)